molecular formula C20H26N2O2 B1409037 tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate CAS No. 1858255-32-9

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate

Cat. No.: B1409037
CAS No.: 1858255-32-9
M. Wt: 326.4 g/mol
InChI Key: WBPNNTYEJKYVLX-UHFFFAOYSA-N
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Description

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system connected through a single fully-substituted carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate typically involves the formation of the spirocyclic structure through a series of stereoselective reactions. One common approach is the cyclization of a suitable precursor under conditions that promote the formation of the spiro center. This can involve the use of catalysts and specific reaction conditions to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This often includes the use of continuous flow reactors and other advanced techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated spirocyclic compound .

Scientific Research Applications

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules that share the spiro center but differ in the attached ring systems. Examples include spirooxindoles and spirotetrahydroquinolines .

Uniqueness

What sets tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1’-cyclopentane]-2(3H)-carboxylate apart is its specific combination of rings and functional groups, which confer unique physicochemical properties. These properties can include improved lipophilicity, aqueous solubility, and metabolic stability compared to other spirocyclic compounds .

Biological Activity

tert-Butyl 4,9-dihydrospiro[beta-carboline-1,1'-cyclopentane]-2(3H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C20_{20}H26_{26}N2_2O2_2
  • CAS Number : 66307-10-6
  • Molecular Structure : The compound features a spirocyclic structure that is characteristic of beta-carbolines, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Neuropharmacological Effects : Research indicates that beta-carbolines can interact with sigma receptors, which are implicated in various neurological processes. This compound has been evaluated for its potential as a sigma receptor ligand, suggesting possible applications in treating neurological disorders .
  • Anticancer Properties : Some studies have highlighted the cytotoxic effects of beta-carboline derivatives against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, compounds similar to tert-butyl 4,9-dihydrospiro[beta-carboline] have shown promising results in preclinical models of cancer .

The biological activity of this compound can be attributed to several mechanisms:

  • Sigma Receptor Modulation : The interaction with sigma receptors may lead to modulation of neurotransmitter systems, which could be beneficial in conditions like depression and schizophrenia .
  • Cytotoxicity Mechanisms :
    • Induction of apoptosis through mitochondrial pathways.
    • Inhibition of specific signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Sigma Receptor BindingHigh affinity for σ receptors
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsPotential benefits in neurodegenerative diseases

Detailed Study Insights

A notable study focused on the synthesis and evaluation of various beta-carboline derivatives, including tert-butyl 4,9-dihydrospiro[beta-carboline]. The results indicated that these compounds exhibited significant binding affinity to sigma receptors and demonstrated cytotoxic effects against multiple cancer cell lines. The most effective compounds were those that maintained structural integrity while allowing for optimal receptor interaction .

Properties

IUPAC Name

tert-butyl spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,1'-cyclopentane]-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-19(2,3)24-18(23)22-13-10-15-14-8-4-5-9-16(14)21-17(15)20(22)11-6-7-12-20/h4-5,8-9,21H,6-7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPNNTYEJKYVLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C13CCCC3)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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